1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide is a chemical compound that features a thiazole ring substituted with a bromine atom at the 4-position and a piperidine ring attached to a carboxamide group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity.
Preparation Methods
The synthesis of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling with Piperidine: The brominated thiazole is coupled with piperidine-4-carboxamide through nucleophilic substitution reactions, often using a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorothiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Methylthiazol-2-yl)piperidine-4-carboxamide: Contains a methyl group instead of bromine, potentially affecting its electronic properties and interactions with biological targets.
1-(4-Fluorothiazol-2-yl)piperidine-4-carboxamide: Substitution with a fluorine atom, which can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H12BrN3OS |
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Molecular Weight |
290.18 g/mol |
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C9H12BrN3OS/c10-7-5-15-9(12-7)13-3-1-6(2-4-13)8(11)14/h5-6H,1-4H2,(H2,11,14) |
InChI Key |
NEPQTVXDRWJSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=CS2)Br |
Origin of Product |
United States |
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